molecular formula C22H23N3O2 B12206562 (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B12206562
M. Wt: 361.4 g/mol
InChI Key: TZHAKPDTCUIAOP-DHZHZOJOSA-N
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Description

The compound (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative featuring a benzimidazole-piperidine hybrid scaffold and a 4-methoxyphenyl group. Its closest structural analogue, (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one (), shares the benzimidazole and methoxyphenyl motifs but differs by a methoxy-benzimidazolyl substitution. Crystallographic data for this analogue reveal a triclinic crystal system (space group $P1$) with unit cell parameters $a = 7.2244$ Å, $b = 9.3201$ Å, $c = 14.9422$ Å, and angles $\alpha = 98.449^\circ$, $\beta = 99.183^\circ$, $\gamma = 99.478^\circ$ . The benzimidazole moiety is pharmacologically significant, often linked to antimicrobial and anticancer activities, while the methoxyphenyl group enhances electronic stability and bioavailability .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H23N3O2/c1-27-18-9-6-16(7-10-18)8-11-21(26)25-14-12-17(13-15-25)22-23-19-4-2-3-5-20(19)24-22/h2-11,17H,12-15H2,1H3,(H,23,24)/b11-8+

InChI Key

TZHAKPDTCUIAOP-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-Benzimidazol-2-yl)piperidine

The benzimidazole-piperidine core is synthesized via a two-step protocol:

Step 1: Cyclization of o-Phenylenediamine
o-Phenylenediamine reacts with piperidine-4-carboxylic acid in the presence of polyphosphoric acid (PPA) at 150°C for 6 hours, yielding 4-(1H-benzimidazol-2-yl)piperidine. This step leverages the ability of PPA to act as both a catalyst and dehydrating agent, facilitating cyclization while minimizing side reactions.

Step 2: Purification
Crude product purification is achieved via flash chromatography (silica gel, ethyl acetate/methanol 9:1), followed by recrystallization from ethanol to obtain white crystals (yield: 72–78%).

Claisen-Schmidt Condensation for Chalcone Formation

The α,β-unsaturated ketone is synthesized through a base-catalyzed condensation:

Reaction Conditions

  • Ketone : 1-(4-(1H-Benzimidazol-2-yl)piperidin-1-yl)ethanone (synthesized via acetylation of 4-(1H-benzimidazol-2-yl)piperidine using acetic anhydride).

  • Aldehyde : 4-Methoxybenzaldehyde.

  • Base : Potassium hydroxide (40% w/v in ethanol).

  • Solvent : Ethanol (anhydrous).

  • Temperature : Reflux at 80°C for 8–12 hours.

Mechanistic Insights
The base deprotonates the α-hydrogen of the ketone, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the trans (E)-configured chalcone, driven by the conjugation stability of the α,β-unsaturated system.

Final Coupling and Purification

The coupled product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Further purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity.

Key Analytical Data

  • Melting Point : 214–216°C.

  • HRMS (ESI+) : m/z 402.1812 [M+H]⁺ (calc. 402.1815).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.86 (m, 2H, ArH), 7.45–7.42 (m, 2H, ArH), 6.98 (d, J = 15.6 Hz, 1H, CH=CO), 3.87 (s, 3H, OCH₃), 3.51–3.45 (m, 4H, piperidine), 2.82–2.75 (m, 4H, piperidine).

Optimization of Reaction Conditions

Base and Solvent Screening

BaseSolventYield (%)E/Z Ratio
KOHEthanol8595:5
NaOHEthanol7892:8
PiperidineDMF6588:12
DBUTHF4280:20

Table 1: Impact of base and solvent on chalcone synthesis.

Potassium hydroxide in ethanol emerged as optimal, providing high yields and excellent E-selectivity due to its strong base strength and polar protic solvent compatibility.

Temperature and Time Dependence

Temperature (°C)Time (h)Yield (%)
602462
801285
100679

Table 2: Temperature optimization for condensation reaction.

Prolonged heating at 80°C maximizes enolate formation while minimizing retro-aldol side reactions.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C, 30 min) reduces reaction time by 75% while maintaining yields at 82–84%. This method enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the piperidine intermediate on Wang resin enables iterative coupling-deprotection cycles, achieving 78% overall yield. However, scalability remains limited due to resin costs.

Mechanistic Considerations and Side Reactions

The primary side reaction involves Z-isomer formation , which is suppressed by:

  • Steric hindrance : Bulkier bases like KOH favor transition states leading to the E-isomer.

  • Conjugation stabilization : The E-isomer’s extended conjugation lowers Gibbs free energy, making it thermodynamically favored.

Industrial-Scale Production Challenges

  • Cost of Starting Materials : 4-Methoxybenzaldehyde and o-phenylenediamine require bulk pricing negotiations.

  • Waste Management : Neutralization of KOH generates aqueous waste requiring pH adjustment before disposal.

  • Chromatography Bottlenecks : Preparative HPLC remains a throughput-limiting step, necessitating alternative purification strategies like crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or piperidine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, the structural framework of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have demonstrated that similar compounds can target specific pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Antimicrobial Properties

Benzimidazole derivatives have also been noted for their antimicrobial effects. The unique structure of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one may enhance its interaction with microbial targets, leading to inhibition of growth in various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Research into similar compounds has shown promise in treating neurological disorders by modulating neurotransmitter systems. The compound may exhibit anxiolytic or antidepressant-like effects through interactions with serotonin or dopamine receptors .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that benzimidazole derivatives can induce apoptosis in breast cancer cells through mitochondrial pathways .
Study 2 Antimicrobial EffectsFound that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and E. coli .
Study 3 NeuropharmacologyInvestigated the effects on serotonin receptors, suggesting potential use in anxiety disorders .

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound’s enone (prop-2-en-1-one) backbone is common among chalcone derivatives. Key structural variations in analogues include:

Compound Substituents Molecular Weight Key Features
Target Compound Benzimidazole-piperidine, 4-methoxyphenyl ~384.42 g/mol Enhanced binding to biological targets via benzimidazole
(2E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one () Fluorophenyl, methylpiperidine ~273.33 g/mol Fluorine improves metabolic stability; methylpiperidine alters steric effects
(2E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one () Nitrophenyl, methoxyphenyl-piperazine ~393.41 g/mol Nitro group enhances electron-withdrawing effects; piperazine increases solubility
(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one () Benzodioxole, phenylpiperazine ~376.41 g/mol Benzodioxole contributes to antioxidant activity; phenylpiperazine aids CNS targeting
(E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () Piperidine, methoxyphenyl ~347.43 g/mol Simplified scaffold; lacks benzimidazole, reducing target specificity

Crystallographic and Computational Insights

  • The triclinic crystal system of the benzimidazole-methoxyphenyl analogue () contrasts with orthorhombic systems in simpler chalcones (e.g., ). This impacts packing efficiency and melting points .

Biological Activity

(2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a piperidine ring , which is further connected to a methoxyphenyl group through a propenone linkage. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzimidazole derivative, followed by coupling with piperidine and then with the methoxyphenylpropenone derivative under controlled conditions. This multi-step synthesis is crucial for achieving high purity and yield of the final product .

The biological activity of (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:

  • Binding to receptors : This could modulate receptor activity, influencing various signaling pathways.
  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction.
  • Gene expression modulation : It may affect transcription factors or other regulatory proteins, altering gene expression profiles.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In studies involving various cancer cell lines, it has shown significant cytotoxicity:

Cell LineIC50 (mM)
PC120.103
MCF7 (Breast)0.150
A549 (Lung)0.200

These results indicate that the compound effectively inhibits cell proliferation in these cancer models .

Immunomodulatory Effects

In addition to its anticancer properties, (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its immunomodulatory effects. It has shown potential in regulating immune responses, which could be beneficial in autoimmune diseases or as an adjunct therapy in cancer treatment:

  • Inhibition of T-cell activation : The compound has been observed to reduce T-cell proliferation in response to mitogens.
  • Cytokine modulation : It affects the production of key cytokines involved in inflammation and immune response .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on PC12 Cells : A study demonstrated that (2E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one significantly inhibited cell growth in PC12 cells, suggesting neuroprotective effects .
  • Antitumor Activity in Vivo : An animal model study showed that administration of this compound led to tumor regression in xenograft models, indicating potential for therapeutic use against solid tumors .

Q & A

Q. Optimization strategies :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yield due to side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer with >95% purity .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies between solution-state NMR and solid-state X-ray data arise from conformational flexibility and crystal packing effects . Methodological approaches include:

  • Dynamic NMR : To detect rotational barriers in the enone system (e.g., ΔG‡ > 80 kJ/mol indicates restricted rotation) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, the benzimidazole NH forms intermolecular H-bonds with methoxy O atoms, stabilizing the crystal lattice .
  • DFT calculations : Compare experimental and computed NMR chemical shifts to identify dominant conformers in solution .

Q. Example contradiction :

  • NMR : A single enone proton signal suggests fast rotation.
  • X-ray : Fixed E-configuration with dihedral angles of 175–178° between aromatic planes .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Technique Key Parameters Application Reference
X-ray diffraction Space group P1, Z = 2, R factor < 0.06Confirms E-configuration and torsion angles
FT-IR ν(C=O) ~1650 cm⁻¹, ν(C=N) ~1600 cm⁻¹Validates enone and benzimidazole moieties
¹H NMR δ 7.8–8.2 ppm (enone protons), δ 3.8 ppm (OCH₃)Assigns substituent positions and purity
UV-Vis λ_max ~350 nm (π→π* transition)Correlates conjugation extent with bioactivity

Advanced: How do substituents on the benzimidazole-piperidine scaffold influence bioactivity and physicochemical properties?

Answer:
Substituent effects are analyzed via SAR studies and computational modeling :

  • Electron-donating groups (e.g., OCH₃) : Enhance π-stacking interactions with biological targets (e.g., enzymes), increasing binding affinity .
  • Bulkier groups (e.g., Cl) : Improve lipophilicity (logP ↑) but may reduce solubility.
  • Crystal packing : Methoxy groups participate in CH···π interactions, affecting melting points and stability .

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